molecular formula C11H20BrNO3 B12942130 tert-butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate

tert-butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate

Cat. No.: B12942130
M. Wt: 294.19 g/mol
InChI Key: MZAGHJAVTHYPDO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate: is an organic compound that features a morpholine ring substituted with a bromomethyl group and a tert-butyl ester. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(Hydroxymethyl)-5-methylmorpholine-4-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis by providing better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: Its ability to undergo various chemical modifications allows for the design of molecules with desired biological activities .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of tert-butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts additional reactivity and potential for chemical modifications. This makes it a versatile intermediate in the synthesis of complex molecules, distinguishing it from simpler brominated compounds .

Properties

Molecular Formula

C11H20BrNO3

Molecular Weight

294.19 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-5-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H20BrNO3/c1-8-6-15-7-9(5-12)13(8)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

MZAGHJAVTHYPDO-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1C(=O)OC(C)(C)C)CBr

Origin of Product

United States

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